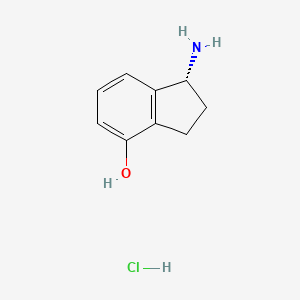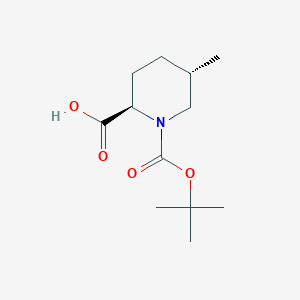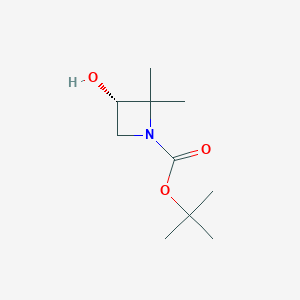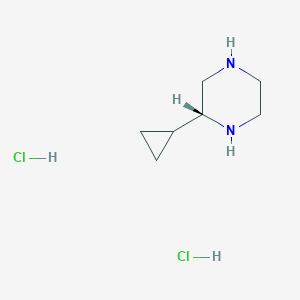
9-(4-Bromo-2-chlorophenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “9-(4-Bromo-2-chlorophenyl)-9H-carbazole” can be predicted based on its structure and the properties of similar compounds. For example, 4-Bromo-2-chlorophenyl isocyanate has a density of 1.7±0.1 g/cm³, a boiling point of 254.4±20.0 °C, and a flash point of 107.7±21.8 °C .Scientific Research Applications
- Application : Newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were evaluated for in vitro antimicrobial activity. Compounds d1, d2, and d3 demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungal species .
- Findings : Compounds d6 and d7 from the same derivative series exhibited significant anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro .
- Metabolism : The organophosphate pesticide profenofos undergoes biodegradation in cotton plants. One of its metabolites is 4-bromo-2-chlorophenol , formed by cleaving the phosphorothioate ester bond .
- Molecular Docking : Compounds d1, d2, d3, d6, and d7 exhibited favorable docking scores within binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). This suggests their potential as lead compounds for rational drug design .
Antimicrobial Activity
Anticancer Properties
Environmental Impact
Synthetic Intermediates
Drug Design Potential
Mechanism of Action
Target of Action
It’s worth noting that the compound shares structural similarities with profenofos , an organophosphate insecticide. Profenofos primarily targets the acetylcholinesterase enzyme , which plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter.
Mode of Action
Like profenofos, 9-(4-Bromo-2-chlorophenyl)-9H-carbazole may interact with its targets by inhibiting the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can cause continuous stimulation of the nerves, muscles, and glands, which may result in various physiological effects.
Biochemical Pathways
Inhibition of acetylcholinesterase disrupts the normal function of this pathway, leading to an overstimulation of the nervous system .
Result of Action
If it acts similarly to profenofos, it could lead to overstimulation of the nervous system, potentially causing tremors, salivation, and other symptoms of nerve gas exposure .
properties
IUPAC Name |
9-(4-bromo-2-chlorophenyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN/c19-12-9-10-18(15(20)11-12)21-16-7-3-1-5-13(16)14-6-2-4-8-17(14)21/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYFKINOMIWXFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Bromo-2-chlorophenyl)-9H-carbazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium [1,1'-biphenyl]-3-yltrifluoroborate](/img/structure/B6300942.png)
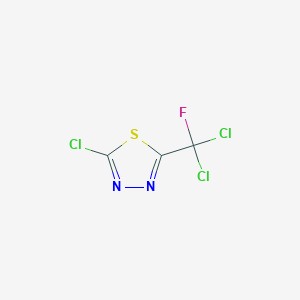
![(2,5-DiMe-pyrrol-1-yl)(2,2'',4,4'',6,6''-hexaMe[1,1':3',1''-terphenyl]-2'-olato)(2-Me-2-Ph-propylidene)[perfluoroanilinato]Mo](/img/structure/B6300978.png)
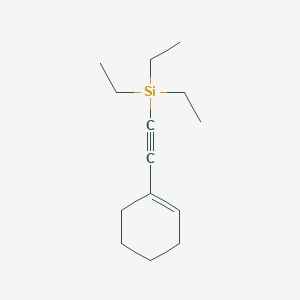

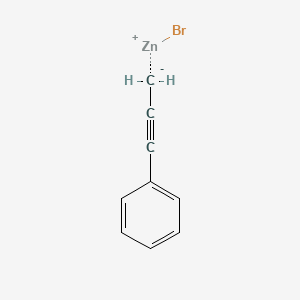

![(S)-2-(t-Butyl)-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6300998.png)

